molecular formula C18H11FN2O3 B2979688 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate CAS No. 477870-91-0

4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate

Cat. No. B2979688
CAS RN: 477870-91-0
M. Wt: 322.295
InChI Key: DIHRNECBRDVDRW-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is a chemical compound with the molecular formula C18H11FN2O3 . It is a product available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H11FN2O3 . The average mass of the molecule is 322.290 Da .

Scientific Research Applications

Anticancer Activity

  • Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids, including derivatives related to 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate, showed potent anticancer activity against human cancer cell lines, such as lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds, characterized by spectroscopic analysis and X-ray crystallography, exhibited significant cytotoxicity, with some being more potent than the standard drug Cisplatin. The mechanism involves DNA cleavage as demonstrated by gel electrophoresis studies (Hosamani, K. M., Reddy, D., & Devarajegowda, H. C., 2015).

Aldose Reductase Inhibitors

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound of interest, were identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also displayed significant antioxidant properties. The activity highlights the potential for therapeutic applications in managing complications associated with diabetes (La Motta, C., et al., 2007).

Material Science Applications

  • Synthesis of novel polyimides derived from compounds structurally similar to this compound has been reported. These polyimides, prepared through polycondensation, showed exceptional thermal stability and thermooxidative resistance, suggesting applications in high-performance materials (Zhang, S., et al., 2005).

Photophysical Properties and Metal-Ion Recognition

  • Studies on fluoroionophores based on pyrazoles substituted at position 3 with donor or acceptor aryl groups, related to the core structure of interest, have shown strong blue-light emission with high quantum yields. These compounds were also explored for their selective sensing capabilities towards Hg2+ ions, demonstrating potential applications in environmental monitoring and bioimaging (Orrego-Hernández, J., et al., 2019).

Fluorogenic Aldehyde for Monitoring Reactions

  • A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, conceptually related to the query compound, has been developed for monitoring aldol reactions through increased fluorescence. This innovation provides a novel tool for real-time reaction progress tracking in synthetic chemistry applications (Guo, H., & Tanaka, F., 2009).

properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c19-14-5-1-13(2-6-14)18(23)24-16-7-3-12(4-8-16)17-20-10-9-15(11-22)21-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRNECBRDVDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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